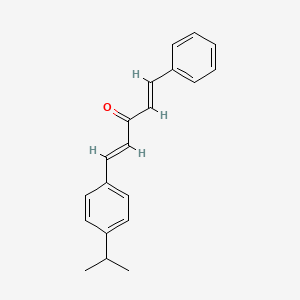
E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE is an organic compound known for its unique structure and potential applications in various fields This compound features a conjugated diene system, which contributes to its reactivity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE typically involves the reaction of 4-isopropylbenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated diene system. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in ethanol or methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) facilitate substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Result from reduction reactions.
Halogenated Compounds: Produced via substitution reactions.
科学的研究の応用
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, such as electrophilic addition and radical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
(E,E)-1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the isopropyl group.
(E,E)-1-Phenyl-1,3-butadiene: A simpler structure with only one phenyl group.
(E,E)-1,4-Diisopropyl-1,3-butadiene: Contains two isopropyl groups instead of phenyl groups.
Uniqueness
(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C20H20O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
(1E,4E)-1-phenyl-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C20H20O/c1-16(2)19-12-8-18(9-13-19)11-15-20(21)14-10-17-6-4-3-5-7-17/h3-16H,1-2H3/b14-10+,15-11+ |
InChIキー |
KKPHUELUADUIDQ-WFYKWJGLSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



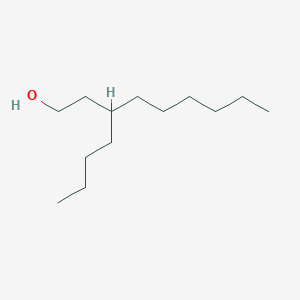
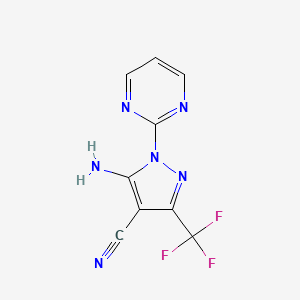
![Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)](/img/structure/B12282039.png)
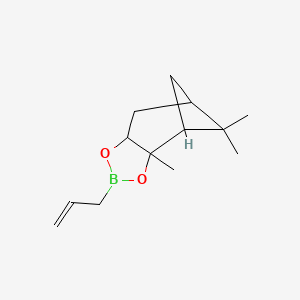
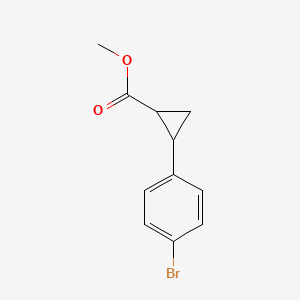
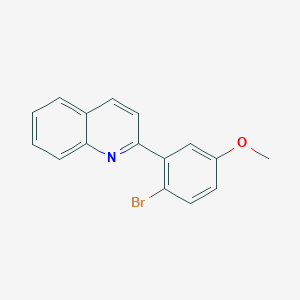
![1-Amino-4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalene](/img/structure/B12282053.png)
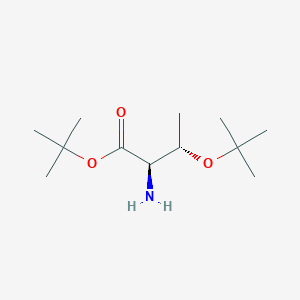
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)-](/img/structure/B12282069.png)

![7-bromo-1H,2H,3H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B12282083.png)
